

An In-depth Technical Guide to the Physicochemical Properties of SM-102 Lipid

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Compound of Interest

Compound Name: SM-102

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Introduction

SM-102 is a synthetic, ionizable cationic lipid that has gained significant prominence in the field of nucleic acid delivery. It is a critical component in lipid nanoparticle (LNP) formulations, most notably utilized in the Moderna COVID-19 mRNA vaccine. Its structure is meticulously designed to ensure efficient encapsulation of negatively charged mRNA at a low pH and to facilitate endosomal escape for effective delivery into the cytoplasm at physiological pH. This guide provides a comprehensive overview of the physicochemical properties of **SM-102**, detailed experimental protocols for its characterization, and insights into its mechanism of action.

Core Physicochemical Properties of SM-102

The fundamental characteristics of **SM-102** are pivotal to its function in LNP-based drug delivery systems. A summary of these properties is presented below.

Property	Value	Reference
IUPAC Name	heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate	[1]
Synonyms	Lipid H, LNP-102	
CAS Number	2089251-47-6	[2]
Molecular Formula	C ₄₄ H ₈₇ NO ₅	[2][3]
Molecular Weight	710.17 g/mol	[3]
pKa	~6.68 - 6.75	[4]
Appearance	Colorless to yellowish oil	[1]

Solubility Profile

The solubility of **SM-102** is a critical parameter for the preparation of the lipid stock solutions used in LNP formulation.

Solvent	Solubility	Reference
Ethanol	≥ 100 mg/mL	[3][5]
Chloroform	100 mg/mL	[2]
DMSO	100 mg/mL (requires sonication)	[3][5]
Water	Insoluble	[5]
Methanol	Soluble	[6]
Acetone	Soluble	[6]

Lipid Nanoparticle (LNP) Formulation and Characterization

SM-102 is a key ingredient in LNP formulations, which typically consist of an ionizable lipid, a helper lipid, cholesterol, and a PEGylated lipid.

Typical LNP Formulation Ratios

A common molar ratio for **SM-102** based LNPs is:

Component	Molar Ratio (%)
SM-102	50
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)	10
Cholesterol	38.5
DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)	1.5

Reference:[7][8]

Physicochemical Characteristics of SM-102 LNPs

The resulting LNPs exhibit specific physicochemical properties that are crucial for their in vivo performance.

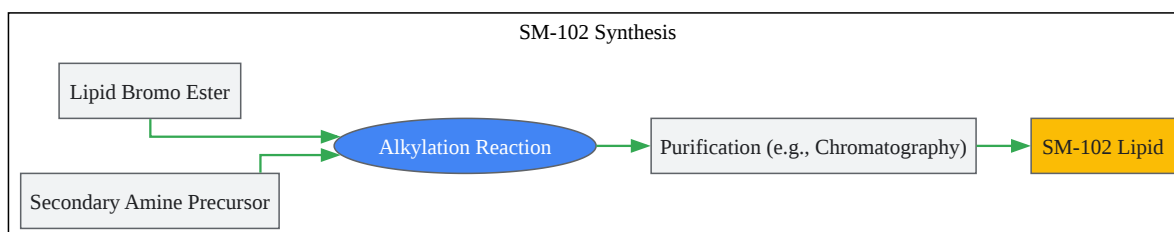
Parameter	Typical Value	Reference
Particle Size (Z-average)	70 - 100 nm	
Polydispersity Index (PDI)	< 0.2	
mRNA Encapsulation Efficiency	> 90%	
Zeta Potential (at neutral pH)	Near-neutral	[9]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization of **SM-102** and **SM-102** containing LNPs.

Synthesis of SM-102 (General Overview)

Due to the proprietary nature of **SM-102**, a detailed, step-by-step synthesis protocol is not publicly available. However, the general synthesis route involves a multi-step process culminating in an alkylation reaction.^{[10][11]}

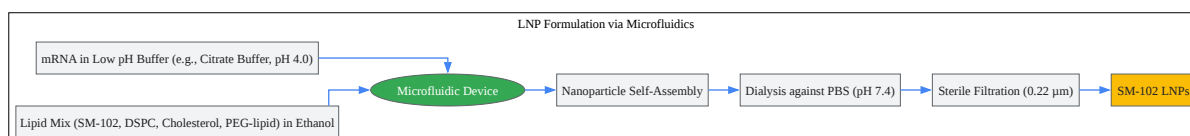


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Caption: Generalized workflow for the synthesis of **SM-102** lipid.

LNP Formulation using Microfluidic Mixing

Microfluidic mixing is a reproducible method for the production of uniform LNPs.



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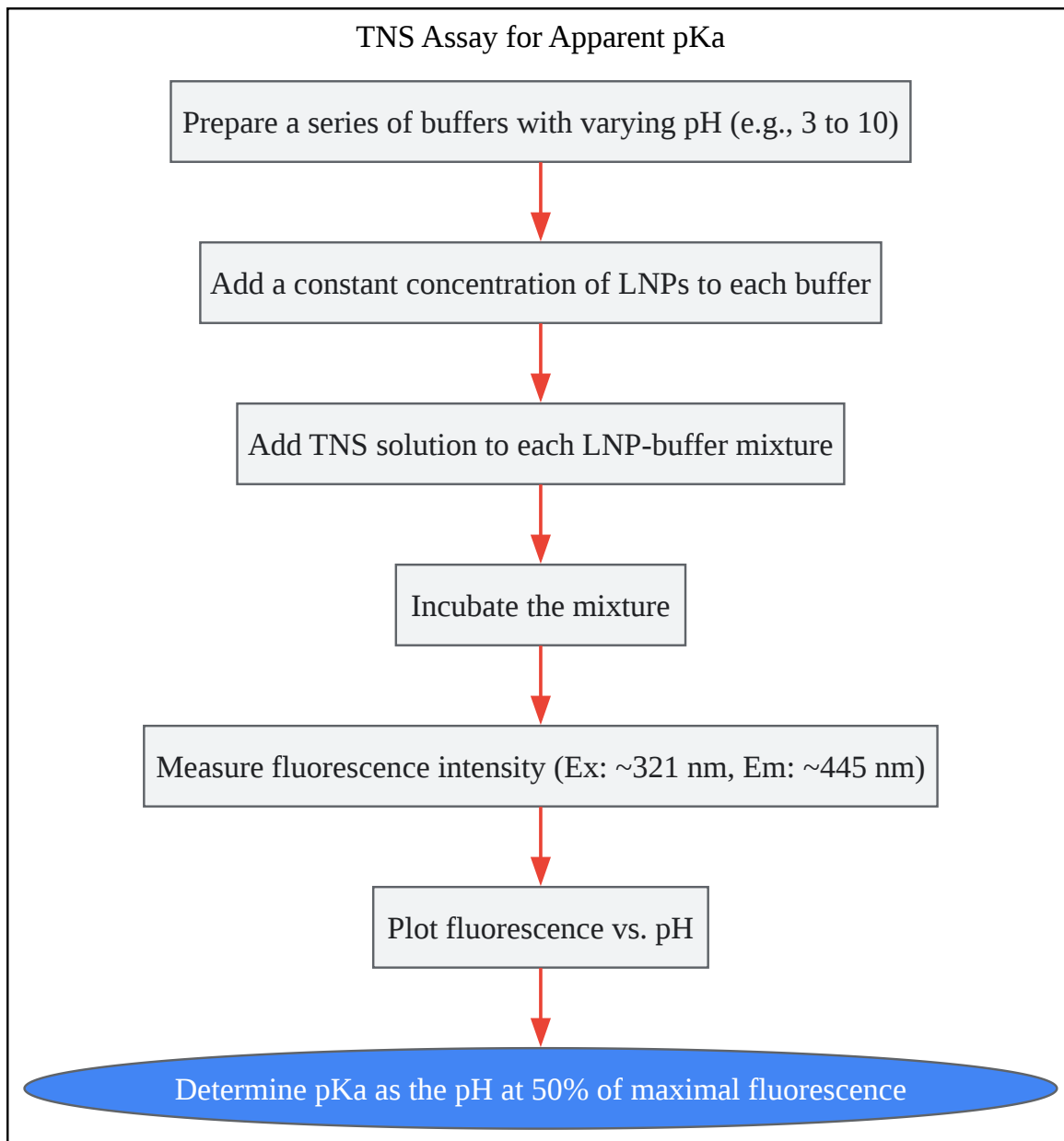
Caption: Workflow for formulating **SM-102** LNPs using a microfluidic device.

Protocol:

- Prepare Lipid Stock Solution: Dissolve **SM-102**, DSPC, cholesterol, and DMG-PEG2000 in absolute ethanol at the desired molar ratio to achieve a final total lipid concentration (e.g., 10-20 mg/mL).[8]
- Prepare mRNA Solution: Dilute the mRNA to the desired concentration in a low pH buffer, such as 10 mM citrate buffer at pH 4.0.
- Microfluidic Mixing: Set up a microfluidic mixing device (e.g., NanoAssemblr). Load the lipid solution and the mRNA solution into separate syringes and infuse them into the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate (e.g., 12 mL/min).
- Purification: The resulting LNP suspension is typically dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and unencapsulated mRNA.[8]
- Sterilization: The final LNP formulation is sterilized by filtration through a 0.22 µm filter.

Determination of Apparent pKa by TNS Assay

The 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) assay is a fluorescence-based method to determine the apparent pKa of ionizable lipids within LNPs.



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Caption: Workflow for determining the apparent pKa of LNPs using the TNS assay.

Protocol:

- Prepare Buffers: Prepare a series of buffers with a pH range from approximately 3 to 10.

- **Sample Preparation:** Dilute the LNP formulation in each buffer to a constant lipid concentration.
- **TNS Addition:** Add a stock solution of TNS (in a solvent like DMSO) to each of the LNP-buffer solutions.
- **Fluorescence Measurement:** After a brief incubation, measure the fluorescence intensity at an excitation wavelength of approximately 321 nm and an emission wavelength of around 445 nm.
- **Data Analysis:** Plot the fluorescence intensity as a function of pH. The apparent pKa is the pH value at which 50% of the maximum fluorescence is observed.[\[12\]](#)

Measurement of Particle Size and Polydispersity Index (PDI) by DLS

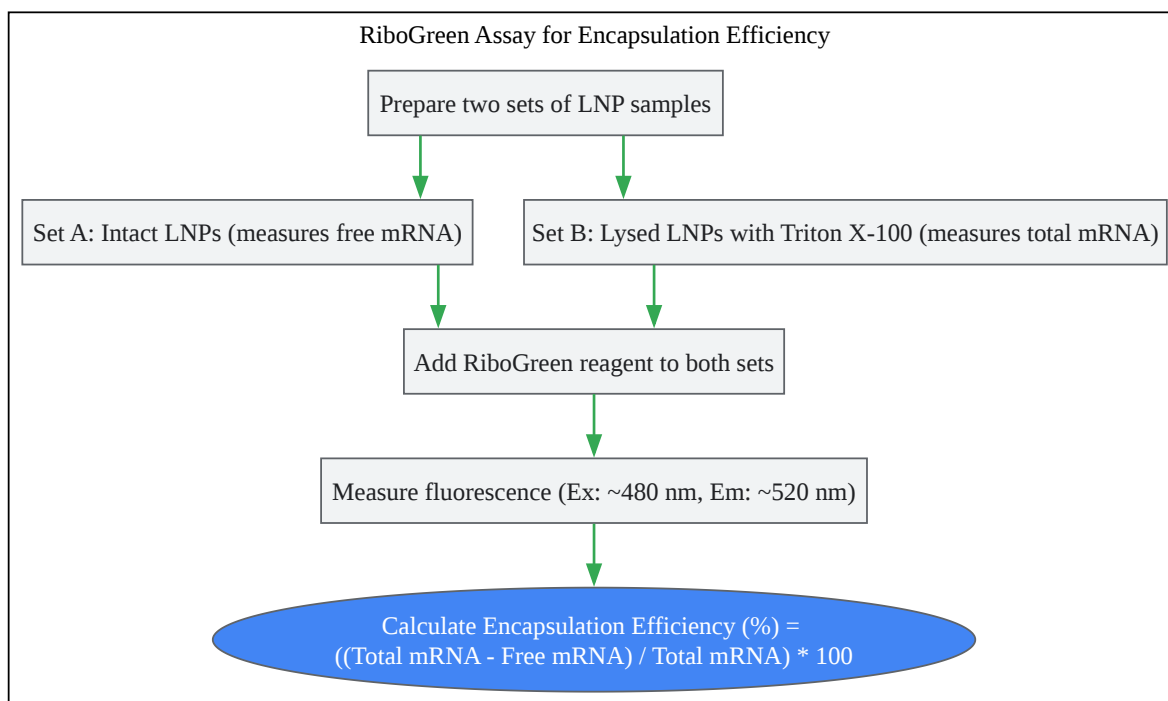
Dynamic Light Scattering (DLS) is the standard technique for measuring the size distribution and PDI of LNPs.

Protocol:

- **Sample Preparation:** Dilute the LNP suspension in a suitable buffer (e.g., PBS) to an appropriate concentration for DLS measurement.
- **Instrument Setup:** Set the parameters on the DLS instrument, including the temperature, solvent viscosity, and refractive index.
- **Measurement:** Place the sample in the instrument and perform the measurement. The instrument software will calculate the Z-average particle size and the PDI.

Determination of mRNA Encapsulation Efficiency by RiboGreen Assay

The RiboGreen assay is a sensitive fluorescence-based method for quantifying RNA. It is used to determine the percentage of mRNA encapsulated within the LNPs.



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Caption: Workflow for the RiboGreen assay to determine mRNA encapsulation efficiency.

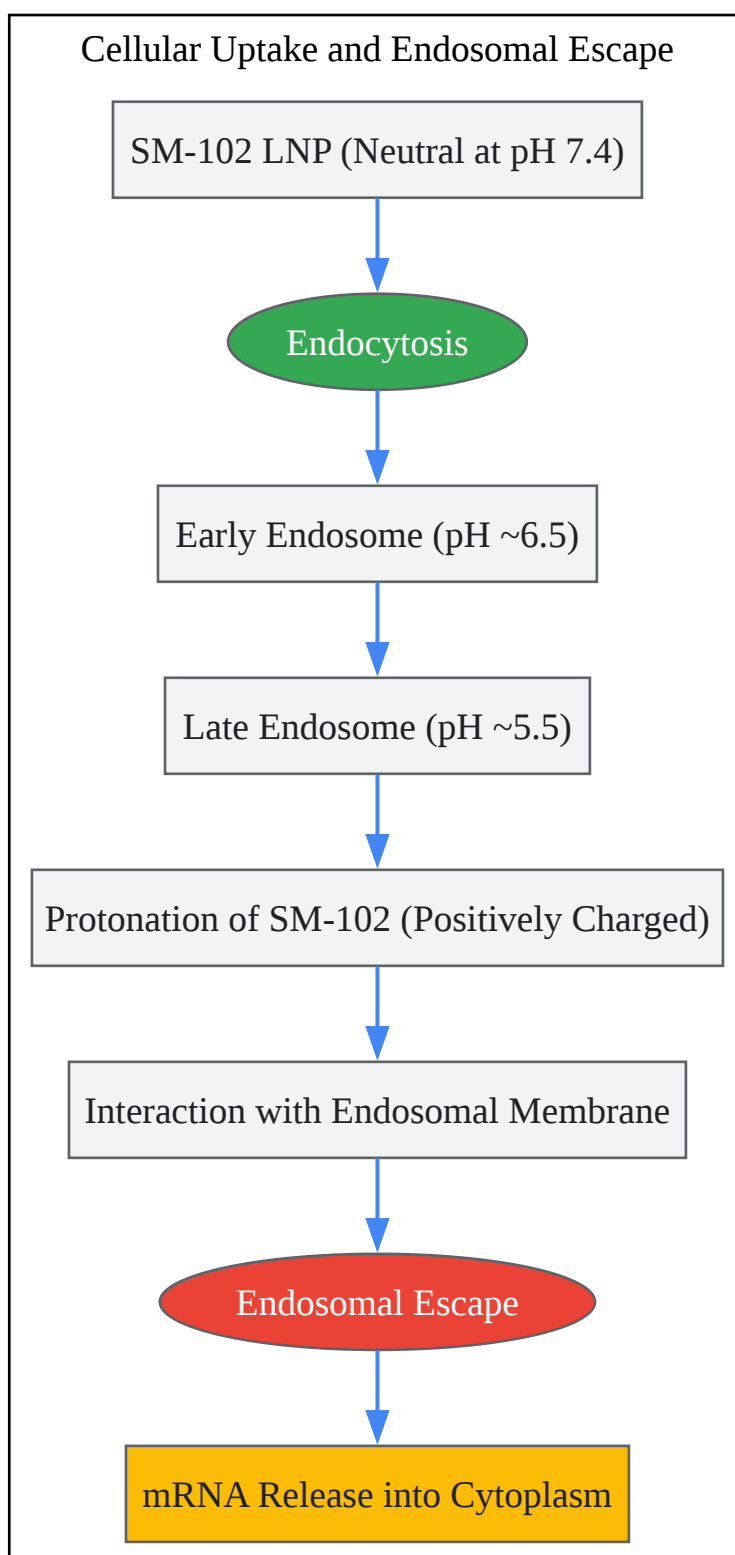
Protocol:

- **Sample Preparation:** Prepare two sets of diluted LNP samples. One set is left intact to measure the amount of unencapsulated ("free") mRNA. The second set is treated with a surfactant like Triton X-100 to lyse the LNPs and release the encapsulated mRNA, allowing for the measurement of the total mRNA amount.
- **RiboGreen Addition:** Add the RiboGreen reagent to both sets of samples.

- **Fluorescence Measurement:** Measure the fluorescence intensity at an excitation wavelength of approximately 480 nm and an emission wavelength of around 520 nm.
- **Quantification:** Use a standard curve of known mRNA concentrations to determine the amount of free and total mRNA.
- **Calculation:** The encapsulation efficiency is calculated as: $EE (\%) = ((\text{Total mRNA} - \text{Free mRNA}) / \text{Total mRNA}) * 100$.

Mechanism of Action: Endosomal Escape

The ability of **SM-102** to facilitate the escape of mRNA from the endosome is a key determinant of its effectiveness.



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Caption: Proposed mechanism of endosomal escape for **SM-102** containing LNPs.

At the physiological pH of the bloodstream (around 7.4), the tertiary amine of **SM-102** is largely deprotonated, rendering the LNP surface near-neutral. This minimizes non-specific interactions with blood components. Following cellular uptake via endocytosis, the LNP is trafficked into endosomes. As the endosome matures, its internal pH drops. The tertiary amine of **SM-102**, with a pKa of approximately 6.7, becomes protonated in this acidic environment, leading to a net positive charge on the lipid.^[10] This charge facilitates an interaction with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the subsequent release of the mRNA payload into the cytoplasm.^{[1][13]}

Advanced Characterization Techniques

For a more in-depth understanding of **SM-102** LNP structure and behavior, advanced analytical methods can be employed.

Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM allows for the direct visualization of LNPs in their native, hydrated state, providing information on their morphology, size distribution, and internal structure.^{[14][15]}

Protocol Overview:

- A small aliquot of the LNP suspension is applied to a TEM grid.
- The grid is blotted to create a thin film of the suspension.
- The grid is rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the sample.
- The vitrified sample is then imaged under cryogenic conditions in a transmission electron microscope.^[14]

Differential Scanning Calorimetry (DSC)

DSC can be used to study the thermal properties and phase behavior of the lipids within the LNP structure.^{[16][17]}

Protocol Overview:

- A small amount of the LNP sample is placed in a DSC pan.
- The sample is subjected to a controlled temperature program (heating and cooling cycles).
- The heat flow to or from the sample is measured as a function of temperature, revealing phase transitions of the lipid components.[\[16\]](#)[\[18\]](#)

In Vitro and In Vivo Performance Assessment

In Vitro Transfection Efficiency

The ability of **SM-102** LNPs to deliver functional mRNA to cells is assessed in vitro using reporter gene expression assays.

Protocol Overview:

- Cells are seeded in a multi-well plate.
- The cells are treated with **SM-102** LNPs encapsulating mRNA encoding a reporter protein (e.g., luciferase or green fluorescent protein).
- After a suitable incubation period, the expression of the reporter protein is quantified using an appropriate assay (e.g., luminescence measurement for luciferase).[\[4\]](#)[\[19\]](#)

In Vivo Biodistribution

The biodistribution of **SM-102** LNPs can be evaluated in animal models using in vivo imaging systems.[\[19\]](#)[\[20\]](#)

Protocol Overview:

- **SM-102** LNPs encapsulating mRNA for a reporter protein (e.g., luciferase) are administered to animals (e.g., mice) via the desired route (e.g., intravenous or intramuscular injection).[\[4\]](#)[\[21\]](#)
- At various time points post-administration, the animals are anesthetized, and the reporter protein substrate (e.g., D-luciferin) is administered.

- Bioluminescence imaging is performed using an in vivo imaging system (e.g., IVIS) to visualize the location and intensity of protein expression.[7][20]
- For more detailed analysis, organs can be harvested for ex vivo imaging.[20]

Conclusion

SM-102 is a highly engineered ionizable lipid that plays a pivotal role in the success of mRNA-based therapeutics and vaccines. Its well-defined physicochemical properties, particularly its pKa, are finely tuned to enable efficient mRNA encapsulation and delivery. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of **SM-102** and its LNP formulations, which is essential for the development of safe and effective nucleic acid delivery systems. Further research into the structure-activity relationships of ionizable lipids like **SM-102** will continue to drive innovation in the field of nanomedicine.

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